

Introduction: The Unique Role of 1,11-Diaminoundecane in Polymer Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,11-Diaminoundecane**

Cat. No.: **B1582458**

[Get Quote](#)

1,11-Diaminoundecane (DAU) is a linear aliphatic diamine characterized by a long, flexible eleven-carbon chain separating two primary amine functional groups.^{[1][2]} This distinct molecular architecture—combining the high reactivity of primary amines with the flexibility and hydrophobicity of a long alkane chain—makes it a uniquely valuable cross-linking agent in the synthesis and modification of polymers.^[3] Unlike shorter-chain diamines which create tight, rigid cross-links, or aromatic diamines which introduce stiffness, **1,11-diaminoundecane** provides significant spatial separation and rotational freedom between polymer chains. This can be strategically exploited to tailor material properties such as flexibility, thermal stability, and swelling behavior, making it a molecule of significant interest in advanced materials, polymer chemistry, and increasingly, in the sophisticated design of drug delivery systems.^{[4][5]}

This technical guide serves as a comprehensive resource for utilizing **1,11-diaminoundecane** as a cross-linking agent. It provides an in-depth look at its chemical properties, reaction mechanisms, and detailed protocols for its application, with a focus on the causality behind experimental choices to empower researchers to adapt and innovate.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its effective and safe application.

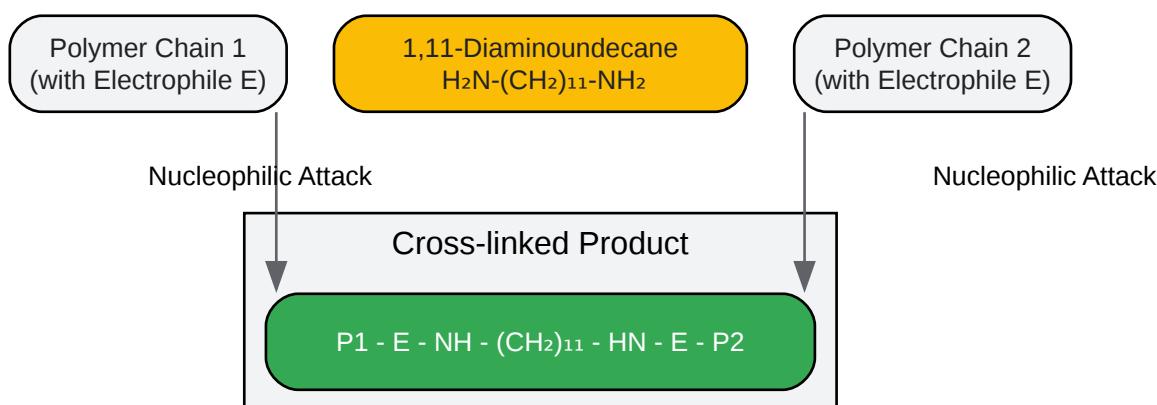
Table 1: Physicochemical Properties of **1,11-Diaminoundecane**

Property	Value	Source(s)
CAS Number	822-08-2	[1] [2]
Molecular Formula	C ₁₁ H ₂₆ N ₂	[1] [6]
Molecular Weight	186.34 g/mol	[2]
Appearance	White to light yellow solid	[7]
Melting Point	62-63 °C	[8]
Boiling Point	140 °C at 12 mmHg	[7]

| Synonyms | Undecamethylenediamine, Undecane-1,11-diamine [|\[1\]](#)[\[6\]](#)[\[9\]](#) |

Safety Considerations: **1,11-Diaminoundecane** is classified as a substance that causes skin and serious eye irritation.[\[10\]](#) Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[\[10\]](#) All handling should be performed in a well-ventilated area or a chemical fume hood.[\[7\]](#) It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[\[8\]](#)

Core Mechanism of Action: Nucleophilic Reactivity


The utility of **1,11-diaminoundecane** as a cross-linker stems from the nucleophilic character of its two primary amine (-NH₂) groups. These groups readily react with a variety of electrophilic functional groups present on polymer backbones or monomer precursors. This reaction forms stable covalent bonds, effectively "stitching" polymer chains together to create a three-dimensional network.[\[3\]](#)

Key reaction partners for the amine groups of **1,11-diaminoundecane** include:

- Epoxides: The amine attacks the carbon atom of the epoxide ring, leading to a ring-opening reaction and the formation of a β-hydroxyamine linkage. This is a common curing mechanism for epoxy resins.[\[11\]](#)
- Carboxylic Acids & Derivatives (Acid Chlorides, Esters): The reaction with carboxylic acids or their more reactive derivatives forms a stable amide bond (-CO-NH-). This is the fundamental reaction in the synthesis of polyamides (Nylons).[\[12\]](#)[\[13\]](#)

- Isocyanates: Amines react rapidly with isocyanates to form urea linkages, a key reaction in the production of polyureas.
- Acetoacetoxy Groups: The amine can react with acetoacetoxy-functionalized polymers to form enamine cross-links, a reaction that can occur under ambient conditions.[\[14\]](#)

The choice of reaction partner and conditions allows for precise control over the cross-linking density and the final properties of the material.

[Click to download full resolution via product page](#)

Caption: General mechanism of **1,11-diaminoundecane** cross-linking polymer chains.

Application Note 1: Synthesis of High-Performance Polyamides

The reaction between a diamine and a dicarboxylic acid is a classic polycondensation route to produce polyamides. Using **1,11-diaminoundecane** allows for the synthesis of specialty polyamides where the long, flexible undecane unit imparts unique properties. For example, reacting **1,11-diaminoundecane** with an 11-carbon dicarboxylic acid (undecanedioic acid) would produce Polyamide 11,11 (PA 11,11).

Causality Behind Component Selection:

- **1,11-Diaminoundecane:** The "11" designation provides a long, flexible, and relatively hydrophobic segment between amide groups. This disrupts the hydrogen bonding density

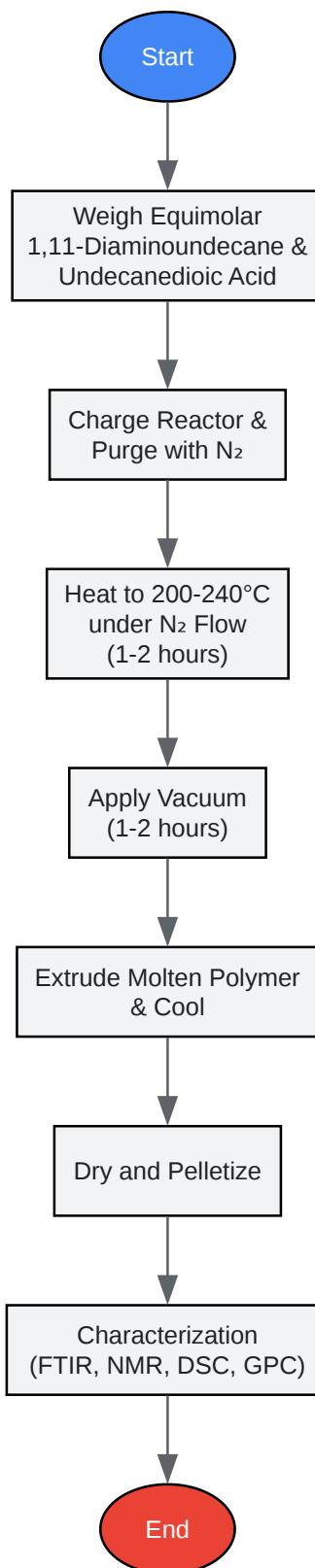
found in nylons like PA 6,6, which can lead to a lower melting point, increased flexibility, and improved processability.

- **Dicarboxylic Acid:** The length of the dicarboxylic acid chain also influences the final properties. Using a long-chain diacid further increases flexibility.
- **Melt Polycondensation:** This method avoids the use of solvents and is common in industrial polyamide production.[\[15\]](#) It relies on high temperatures to drive the reaction forward and remove water as a byproduct.[\[12\]](#)

Protocol 1: Synthesis of Polyamide 11,11 via Melt Polycondensation

Materials:

- **1,11-Diaminoundecane (DAU)**
- Undecanedioic acid (UDA)
- Catalyst: Ruthenium PNN pincer complex (optional, for alternative catalytic methods)[\[12\]](#) or no catalyst for traditional melt condensation.
- High-temperature reaction vessel with mechanical stirring and a nitrogen inlet/outlet.
- Vacuum source.


Procedure:

- **Stoichiometry:** Accurately weigh equimolar amounts of **1,11-diaminoundecane** and undecanedioic acid. A precise 1:1 molar ratio is critical for achieving high molecular weight.
- **Charging the Reactor:** Add the two monomers to the reaction vessel.
- **Inert Atmosphere:** Purge the vessel with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a slow, continuous nitrogen flow.

- Heating and Melting: Begin heating the mixture with gentle stirring. The monomers will melt and form a homogeneous liquid. For DAU/UDA, this will be above their respective melting points.
- Polycondensation: Increase the temperature to 200-240°C. The amidation reaction will begin, releasing water as a byproduct which is carried away by the nitrogen stream. This stage is typically held for 1-2 hours.
- Vacuum Stage: To drive the polymerization to completion and achieve high molecular weight, apply a vacuum to the system. This effectively removes the last traces of water, shifting the reaction equilibrium towards the polymer product. Continue heating under vacuum for another 1-2 hours. The viscosity of the melt will increase significantly, indicating polymer formation.
- Extrusion and Cooling: Once the desired viscosity is reached, extrude the molten polymer from the reactor into a strand and cool it rapidly in a water bath.
- Pelletizing: Dry the polymer strand and cut it into pellets for storage and further analysis.

Validation:

- Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[\[12\]](#)
- Chemical Structure: Confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic amide bond peaks and Nuclear Magnetic Resonance (NMR) for detailed structural analysis.
- Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (T_m) and glass transition temperature (T_g), and Thermogravimetric Analysis (TGA) to assess thermal stability.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Polyamide 11,11.

Application Note 2: Modifying Graphene Oxide Membranes

Graphene oxide (GO) sheets possess oxygen-containing functional groups (epoxides, hydroxyls, carboxyls) that make them reactive towards the amine groups of **1,11-Diaminoundecane**.^{[17][18]} Cross-linking GO nanosheets with a diamine creates a "graphene oxide framework" (GOF) membrane.

Causality Behind Component Selection:

- Graphene Oxide (GO): Provides a 2D nanosheet platform with reactive functional groups.
- **1,11-Diaminoundecane**: Acts as a flexible "pillar" between GO sheets. The long alkyl chain can precisely control the interlayer spacing (d-spacing) of the membrane, which is critical for filtration and separation applications.^{[17][18]} The covalent cross-links also prevent the GO sheets from swelling excessively or disintegrating in aqueous environments.^[19]

Protocol 2: Preparation of a 1,11-Diaminoundecane Cross-linked GO Membrane

Materials:

- Graphene oxide (GO) aqueous dispersion (e.g., 4 mg/mL).
- **1,11-Diaminoundecane** (DAU).
- Deionized (DI) water.
- A porous support membrane (e.g., mixed cellulose ester, MCE).
- Vacuum filtration apparatus.

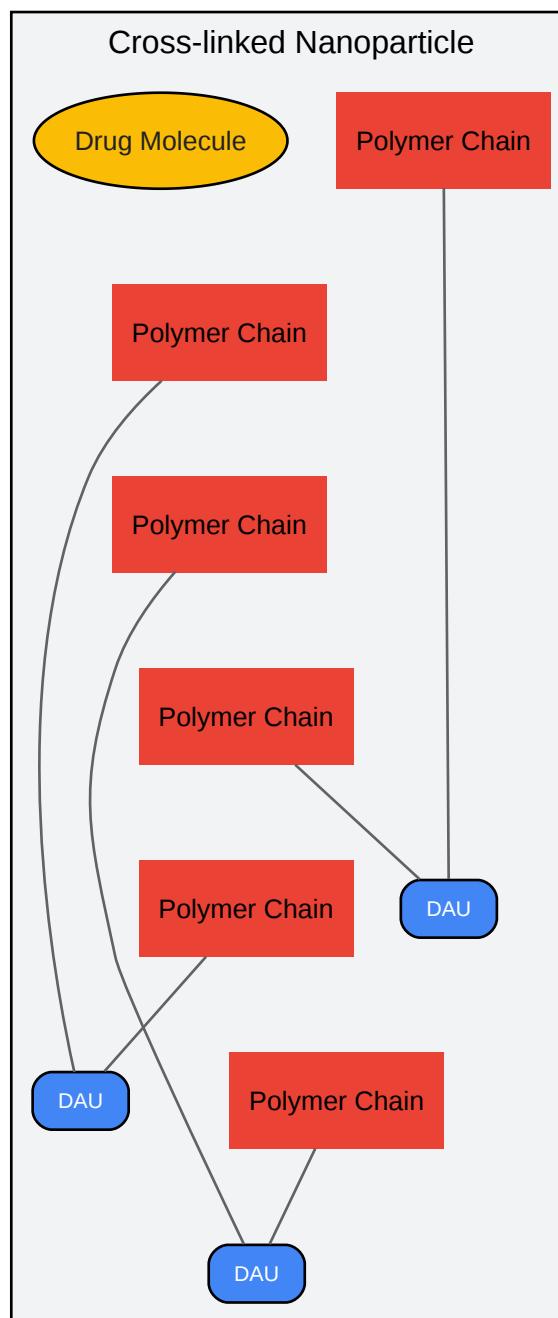
Procedure:

- Preparation of Cross-linker Solution: Prepare a dilute aqueous solution of DAU (e.g., 0.05 M). Gentle heating may be required to fully dissolve the solid.

- Cross-linking Reaction:
 - Dilute the GO dispersion to the desired concentration (e.g., 400 mg/L) in a flask.
 - Add the DAU solution to the GO dispersion. The ratio of DAU to GO will determine the cross-linking density and must be optimized for the specific application.
 - Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours) to facilitate the reaction between the amine groups and the functional groups on the GO sheets.[17]
- Membrane Fabrication:
 - Place the porous support membrane onto the vacuum filtration unit.
 - Pour a defined volume of the cross-linked GO-DAU dispersion into the filtration funnel.
 - Apply a vacuum to slowly draw the solvent through the support, depositing a uniform film of the cross-linked GO on the surface.[17]
- Post-Treatment:
 - Carefully remove the resulting composite membrane from the apparatus.
 - To remove any unreacted DAU or physically adsorbed molecules, immerse the membrane in DI water for an extended period (e.g., 12 hours).[17]
 - Dry the membrane under controlled conditions (e.g., in a desiccator or a low-temperature oven).

Validation:

- Successful Cross-linking: Confirmed by FTIR and X-ray Photoelectron Spectroscopy (XPS), which will show the appearance of C-N bonds and a decrease in oxygen-containing functional groups.[18]
- Interlayer Spacing: Measured using X-ray Diffraction (XRD). The d-spacing of the GO-DAU membrane will be different from that of the original GO.[19]


- Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe the surface and cross-section of the membrane.[18]

Application Note 3: Design of Cross-linked Nanoparticles for Drug Delivery

In drug development, cross-linked nanoparticles (e.g., nanogels, polymeric micelles) are used as carriers for controlled drug release.[5][20] **1,11-Diaminoundecane** can be used to cross-link polymers that form the nanoparticle, thereby creating a stable structure that encapsulates a therapeutic agent. The release of the drug can then be controlled by diffusion through the polymer matrix or by the degradation of the matrix over time.[21]

Causality Behind the Design:

- Functional Polymer: A biocompatible polymer containing electrophilic groups (e.g., poly(glycidyl methacrylate) or a copolymer with acetoacetoxyethyl methacrylate) is chosen as the nanoparticle scaffold.
- **1,11-Diaminoundecane**: The diamine cross-links the polymer chains after they have self-assembled into a nanoparticle structure (e.g., a micelle). The length of the DAU cross-linker influences the mesh size of the resulting nanogel network, which in turn affects the drug release rate.
- Self-Assembly: Amphiphilic block copolymers can self-assemble in an aqueous solution to form micelles, encapsulating a hydrophobic drug in their core. The subsequent cross-linking of the shell stabilizes this structure.

[Click to download full resolution via product page](#)

Caption: Conceptual model of a drug encapsulated in a DAU-cross-linked polymer matrix.

Protocol 3: Synthesis of DAU-Cross-linked Nanoparticles

This protocol is a representative workflow for cross-linking self-assembled polymer micelles.

Materials:

- Amphiphilic block copolymer with reactive side chains (e.g., Poly(ethylene glycol)-block-poly(glycidyl methacrylate)).
- Hydrophobic drug molecule.
- **1,11-Diaminoundecane** (DAU).
- Dialysis membrane (with appropriate molecular weight cut-off).
- Solvent system (e.g., Dimethylformamide (DMF) and water).

Procedure:

- Micelle Formation & Drug Loading:
 - Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent like DMF.
 - Add this solution dropwise into a vigorously stirring aqueous buffer. The hydrophobic block will collapse, forming the core of the micelle and entrapping the drug, while the hydrophilic block (e.g., PEG) forms the outer corona.
- Shell Cross-linking:
 - Prepare a dilute aqueous solution of **1,11-diaminoundecane**.
 - Add the DAU solution to the micelle solution. The amount of DAU should be calculated based on the molar ratio of reactive groups (e.g., epoxides) in the polymer shell.
 - Allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours to ensure complete cross-linking of the micelle shell.
- Purification:
 - Transfer the solution of cross-linked nanoparticles into a dialysis bag.

- Dialyze against a large volume of DI water for 48 hours, with frequent water changes, to remove the organic solvent, unreacted DAU, and any non-encapsulated drug.
- Characterization:
 - Lyophilize a sample of the purified nanoparticle solution for storage and analysis.

Validation:

- Size and Morphology: Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Transmission Electron Microscopy (TEM) to visualize the size, shape, and structure.
- Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is determined by lysing the nanoparticles with a suitable solvent and quantifying the drug content using UV-Vis Spectroscopy or HPLC.
- In Vitro Drug Release: The nanoparticle solution is placed in a dialysis bag against a release buffer (e.g., PBS at pH 7.4). Aliquots of the buffer are taken at various time points and the drug concentration is measured to generate a release profile.

Conclusion and Future Outlook

1,11-Diaminoundecane is more than a simple linker; it is a strategic tool for molecular engineering. Its long, flexible aliphatic chain offers a distinct advantage over other diamines, enabling the design of materials with tailored flexibility, thermal characteristics, and interlayer spacing. The protocols and principles outlined in this guide provide a robust framework for researchers in polymer science and drug delivery to harness the unique properties of this versatile cross-linking agent. Future applications may see its use in creating advanced hydrogels, self-healing materials, and sophisticated, stimulus-responsive drug delivery systems, further cementing its role in the development of next-generation materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,11-Undecanediamine [webbook.nist.gov]
- 2. 1,11-Undecanediamine | C11H26N2 | CID 69966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,11-Undecanediamine (CAS 822-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 1,11-DIAMINOUNDECANE | 822-08-2 [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. paint.org [paint.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent advances in “smart” delivery systems for extended drug release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: The Unique Role of 1,11-Diaminoundecane in Polymer Science]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582458#application-of-1-11-diaminoundecane-as-a-cross-linking-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com